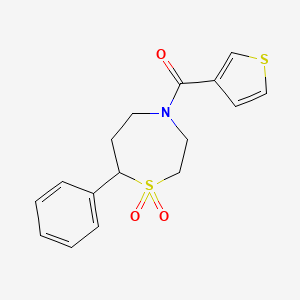

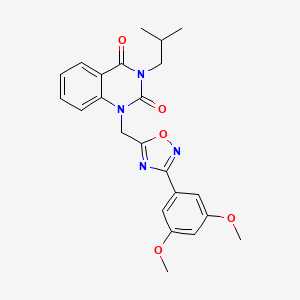

![molecular formula C12H11N3O2S2 B2935453 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide CAS No. 1706280-88-7](/img/structure/B2935453.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide” is a compound that contains an imidazo[2,1-b]thiazole moiety . This moiety is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Compounds related to this scaffold have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

A new class of compounds, including N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide derivatives, has been synthesized and tested for their antimicrobial and anticancer activities. Particularly, derivatives with chloro substitution on the bisimidazole have shown excellent antimicrobial activity against various strains. Additionally, these compounds exhibited potent effects on lung, colon, and prostate cancer cell lines, demonstrating their potential in cancer therapy (Premakumari et al., 2014).

Synthesis of Novel Compounds

Research into this compound has led to the development of innovative synthetic methodologies. For example, a one-pot synthesis approach for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been established, simplifying the process of creating these complex heterocyclic compounds (Rozentsveig et al., 2013).

Anti-Inflammatory and Anticancer Evaluation

Derivatives of this compound have been evaluated for their anti-inflammatory and anticancer properties. Certain methanesulfonamide derivatives have shown comparable anti-inflammatory activity to standard drugs in preclinical models. These studies suggest the therapeutic potential of these compounds in treating inflammation and various cancers (Sondhi et al., 2009).

Advancements in Chemical Synthesis

The chemical versatility of this compound derivatives has led to advancements in synthetic chemistry, including the regioselective synthesis of related compounds. These developments not only enhance our understanding of chemical synthesis mechanisms but also open new pathways for creating compounds with potential biological and pharmacological applications (Yin et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is Sirtuin-1 (SIRT1) . SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .

Mode of Action

The compound acts as an activator of SIRT1 . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to deacetylation of various proteins that play key roles in cellular processes .

Biochemical Pathways

The activation of SIRT1 by this compound can affect multiple biochemical pathways. For instance, SIRT1 is known to deacetylate key transcription factors and cofactors, thereby regulating lipid metabolism, glucose homeostasis, and mitochondrial biogenesis

Result of Action

The activation of SIRT1 by this compound can lead to a variety of molecular and cellular effects. For instance, it can modulate cellular processes such as inflammation, metabolism, and stress resistance . It has also been reported to exhibit antidiabetic, anti-inflammatory, and antitumor activities .

Propriétés

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S2/c1-19(16,17)14-10-5-3-2-4-9(10)11-8-15-6-7-18-12(15)13-11/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFOKQBAZFBREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2935370.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935377.png)

![1-(Benzo[d]thiazol-2-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2935380.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2935383.png)

![N-(2,6-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2935384.png)

![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)